molecular formula C11H17NO5 B2546662 Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate CAS No. 191110-97-1

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate

Cat. No.: B2546662
CAS No.: 191110-97-1
M. Wt: 243.259
InChI Key: OCSGIAWSKKIAJF-UHFFFAOYSA-N
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Description

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is an organic compound that features a cyclobutanecarboxylate core with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester

Mechanism of Action

Target of Action

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is a compound that primarily targets amino groups in organic compounds . The tert-butoxycarbonyl (Boc) group in the compound is a classical masking functionality employed in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through a process known as deprotection. The Boc group in this compound can be removed under certain conditions, revealing the amino group that was previously protected . This process is crucial in synthetic organic transformations, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of various organic compounds. By protecting and deprotecting amino groups, it influences the formation of bonds and the overall structure of the resulting compounds .

Result of Action

The primary result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This allows for the formation of desired bonds and the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s deprotection process takes place under room temperature conditions . Additionally, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis can also affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate typically involves the reaction of a cyclobutanone derivative with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition of the amino group to the carbonyl carbon, followed by esterification with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is unique due to its cyclobutanecarboxylate core, which imparts distinct structural and chemical properties. This rigidity and the presence of the Boc-protected amino group make it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h5-6H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSGIAWSKKIAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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